Quarfloxin

概要

説明

クァルフロキシンは、その独自の作用機序と潜在的な治療用途により注目を集めている新規フルオロキノロン誘導体です。 これは主に、癌細胞におけるリボソームRNA生合成を阻害する能力で知られており、正常細胞を温存しながら腫瘍細胞に選択的にアポトーシスを引き起こします .

準備方法

合成経路と反応条件: クァルフロキシンは、フルオロキノロンコア構造の修飾を含む一連の化学反応によって合成されます正確な合成経路と反応条件は、特許取得済みであり、収率と純度を最大限に高めるために最適化されています .

工業生産方法: クァルフロキシンの工業生産には、高性能液体クロマトグラフィー(HPLC)による精製を使用した大規模な化学合成が含まれます。 このプロセスにより、化合物が医薬品用途に必要な厳しい品質基準を満たしていることが保証されます .

化学反応の分析

反応の種類: クァルフロキシンは、次のようなさまざまな化学反応を起こします。

酸化: クァルフロキシンは、特定の条件下で酸化されて反応性中間体を形成できます。

還元: この化合物は還元反応を起こすこともでき、還元誘導体の形成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

形成される主な生成物: これらの反応で形成される主な生成物は、使用する特定の試薬と条件によって異なります。 たとえば、酸化により、電子特性が変化したキノロン誘導体が生成される可能性があり、還元により、化合物のより安定した、反応性の低い形態が生成される可能性があります .

4. 科学研究の応用

クァルフロキシンは、次のような幅広い科学研究の応用を持っています。

化学: これは、小分子とリボソームDNAとの相互作用を研究するためのモデル化合物として使用されます。

生物学: クァルフロキシンは、リボソームRNA生合成のメカニズムとその細胞増殖における役割を理解するための研究に使用されています。

医学: この化合物は、特にリボソームRNA合成率の高い腫瘍を標的にした抗癌剤としての可能性が調査されています。

科学的研究の応用

Scientific Research Applications

Quarfloxin has a wide range of applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a model compound for studying fluoroquinolone derivatives and their interactions with ribosomal DNA. |

| Biology | Investigated for its role in disrupting ribosomal RNA biogenesis and understanding cell proliferation mechanisms. |

| Medicine | Undergoing clinical trials for treating various cancers, including carcinoid and neuroendocrine tumors. |

| Industry | Employed in the development of new anticancer drugs and therapies due to its unique properties. |

Case Studies and Clinical Trials

- Cancer Treatment : this compound was initially developed as an anticancer agent targeting c-MYC mRNA expression. Early clinical trials indicated potential efficacy against solid tumors, but it was later withdrawn from Phase 2 trials due to lack of efficacy . However, subsequent studies have highlighted its synthetic lethal interactions with BRCA1/2 pathways, suggesting that it may be effective in specific patient populations with these mutations .

- Malaria Research : Recent studies have shown that this compound exhibits significant toxicity against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated that this compound binds to G-quadruplex sequences encoded by the parasite's DNA, leading to rapid killing rates at nanomolar concentrations . In vivo tests in murine models showed that this compound could clear blood-stage malaria when administered at appropriate doses .

- G-Quadruplex Targeting : this compound is part of a broader category of G-quadruplex-targeting drugs that are being explored for their potential to disrupt cancer cell proliferation by stabilizing G-quadruplex structures in DNA and RNA . The identification of synthetic lethality with other compounds like Pidnarulex further supports its potential role in personalized cancer therapy.

作用機序

クァルフロキシンは、リボソームDNA内のG4構造に結合することでその効果を発揮します。この結合は、リボソームDNAとヌクレオリン(リボソームRNA合成に不可欠なタンパク質)との相互作用を阻害します。その結果、リボソームRNA合成が阻害され、癌細胞にアポトーシスが誘導されます。 このメカニズムは腫瘍細胞に非常に選択的であり、クァルフロキシンは癌治療の有望な候補となります .

類似化合物:

CX-5461: リボソームRNA合成を阻害する別のG4結合剤。

CX-3543: クァルフロキシンと類似の化合物で、リボソームDNAとの相互作用も標的にしています。

テロメスタチン: 抗癌作用の可能性を秘めたG4安定剤

クァルフロキシンの独自性: クァルフロキシンは、癌細胞に対する高い選択性と、正常細胞に影響を与えることなくアポトーシスを誘導する能力により際立っています。 その独自の作用機序は、ヌクレオリンとリボソームDNAとの相互作用の阻害を伴い、他の類似化合物とは異なります .

類似化合物との比較

CX-5461: Another G-quadruplex binding agent that inhibits ribosomal RNA synthesis.

CX-3543: A compound similar to quarfloxin, also targeting ribosomal DNA interactions.

Telomestatin: A G-quadruplex stabilizer with potential anticancer properties

Uniqueness of this compound: this compound stands out due to its high selectivity for cancer cells and its ability to induce apoptosis without affecting normal cells. Its unique mechanism of action, involving the disruption of nucleolin-ribosomal DNA interactions, sets it apart from other similar compounds .

生物活性

Quarfloxin, a small molecule derived from the fluoroquinolone class of drugs, has garnered attention for its unique biological activity, particularly in cancer therapy and parasitic infections. This article delves into the diverse biological activities of this compound, examining its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

This compound primarily targets G-quadruplex (G4) structures in nucleic acids, disrupting the interaction between nucleolin and ribosomal DNA (rDNA). This disruption inhibits ribosomal RNA (rRNA) biogenesis, leading to apoptotic cell death in cancer cells. The drug's mechanism can be summarized as follows:

- Binding to G4 Structures : this compound binds to G4 sequences in DNA and RNA, particularly in cancer cells and parasites.

- Inhibition of rRNA Synthesis : By displacing nucleolin from these structures, this compound inhibits the transcription of rRNA.

- Induction of Apoptosis : The inhibition of rRNA synthesis leads to decreased protein synthesis and ultimately triggers apoptosis in cancer cells.

Biological Activity Against Cancer

This compound has shown promising results in preclinical and clinical studies targeting various cancers:

- Efficacy : In a Phase I clinical trial, this compound demonstrated biological benefits for patients with carcinoid/neuroendocrine tumors (C/NET), indicating its potential as an effective treatment option .

- Selectivity : this compound selectively induces cell death in cancer cells while sparing normal cells, which is a significant advantage over traditional chemotherapeutics .

Table 1: Summary of this compound's Anticancer Activity

Biological Activity Against Parasites

Recent studies have highlighted this compound's potential as an antimalarial agent against Plasmodium falciparum, the causative agent of malaria:

- Potency : this compound exhibits nanomolar potency against blood-stage P. falciparum parasites across all developmental stages. The effective concentration (EC50) for this compound is approximately 110 nM, making it significantly more potent than related compounds like CX-5461 .

- Mechanism : this compound's mode of action against P. falciparum involves binding to G4 structures in the parasite's DNA, leading to transcriptional dysregulation and cell death .

Table 2: Efficacy of this compound Against Plasmodium falciparum

| Parameter | Value |

|---|---|

| EC50 (nM) | 110 |

| Comparison with CX-5461 EC50 (nM) | 440 |

| Potency Ratio (P. falciparum vs. P. knowlesi) | 4-fold more sensitive |

Case Studies and Clinical Trials

- Phase I Clinical Trial for Cancer : this compound was administered to patients with C/NET, showing tolerability and preliminary signs of efficacy .

- Antimalarial Activity Evaluation : In murine models infected with P. berghei, this compound demonstrated a significant reduction in parasitemia when administered at higher doses .

特性

CAS番号 |

865311-47-3 |

|---|---|

分子式 |

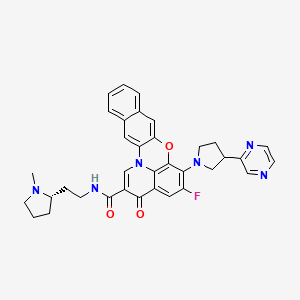

C35H33FN6O3 |

分子量 |

604.7 g/mol |

IUPAC名 |

15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3R)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide |

InChI |

InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24+/m1/s1 |

InChIキー |

WOQIDNWTQOYDLF-RPWUZVMVSA-N |

SMILES |

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |

異性体SMILES |

CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@H](C7)C8=NC=CN=C8)F)C2=O |

正規SMILES |

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |

外観 |

solid powder |

Key on ui other cas no. |

865311-47-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CX 3543; CX-3543; CX 3543; Quarfloxacin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。